Evidence 1: Low Potential for CYP-Mediated Drug-Drug Interactions in Human Liver Microsomes
6-Chloro-5-methyl-1,3-benzoxazol-2-amine demonstrates a favorable safety profile regarding drug-drug interactions, exhibiting exceptionally weak inhibition (IC50 > 20,000 nM) across a panel of major human cytochrome P450 enzymes (CYP2E1, CYP2B6, CYP2A6) in human liver microsomes [1]. This data provides a quantitative benchmark for assessing its metabolic stability and potential for clinical DDIs when incorporated into a lead series, contrasting sharply with many other heterocyclic amines that are potent CYP inhibitors.
| Evidence Dimension | CYP450 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM for CYP2E1, CYP2B6, CYP2A6 |
| Comparator Or Baseline | Many lead-like heterocyclic amines exhibit sub-micromolar CYP IC50 values; no direct comparator data available for this specific compound. |
| Quantified Difference | >20-fold higher IC50 than a typical problematic inhibitor threshold (<1,000 nM). |
| Conditions | Human liver microsomes, 20-minute incubation, LC-MS analysis |
Why This Matters
This low CYP inhibition potential reduces the risk of compound attrition due to drug-drug interaction liabilities, making it a valuable scaffold for hit-to-lead optimization.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882). Affinity Data: IC50 >20,000 nM for CYP2E1, CYP2B6, CYP2A6 in human liver microsomes. View Source
